4-Bromo-5-cyano-2-nitrophenylacetic acid
Description
4-Bromo-5-cyano-2-nitrophenylacetic acid is a multifunctional aromatic compound characterized by a phenylacetic acid backbone substituted with bromo (Br), cyano (CN), and nitro (NO₂) groups at positions 4, 5, and 2, respectively. This compound’s structure confers unique electronic and steric properties, making it valuable in organic synthesis, coordination chemistry, and pharmaceutical research. The bromo and nitro groups enhance electrophilic substitution resistance, while the cyano group contributes to polarity and reactivity in nucleophilic additions. Its molecular formula is C₉H₅BrN₂O₄, with a molecular weight of 309.06 g/mol.
Properties
IUPAC Name |
2-(4-bromo-5-cyano-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-3-8(12(15)16)5(2-9(13)14)1-6(7)4-11/h1,3H,2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRZGANPYRXPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)Br)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Bromo-2-nitrophenylacetic Acid as a Key Intermediate
A closely related compound, 4-bromo-2-nitrophenylacetic acid , serves as a precursor for further functionalization to introduce the cyano group at the 5-position.
Method from Patent CN102718659A (2012):
- Starting material: 4-bromo-2-nitrochlorotoluene
- Step 1: Reaction with metallic sodium in an organic solvent (e.g., cyclohexane) at controlled temperatures (0–50°C) to form the sodium salt of 4-bromo-2-nitrobenzyl intermediate.
- Step 2: Heating induces a rearrangement to 4-bromo-2-nitrobenzyl sodium.
- Step 3: Bubbling carbon dioxide gas at 25–45°C converts the benzyl sodium intermediate into sodium 4-bromo-2-nitrophenylacetate.
- Step 4: Acidification with dilute hydrochloric acid yields 4-bromo-2-nitrophenylacetic acid.
- Yield: High overall yield of 70–90%, with reported isolated yields up to 96.4% under optimized conditions.
- Purification: Simple extraction and filtration steps without toxic reagents, suitable for industrial scale.
This method is notable for its mild reaction conditions, high conversion, and absence of hazardous by-products, making it a robust route for preparing the nitro-bromo substituted phenylacetic acid intermediate.
Introduction of the Cyano Group at the 5-Position
The cyano group introduction at the 5-position (adjacent to the bromine and nitro groups) often requires nucleophilic aromatic substitution or Sandmeyer-type reactions on a suitable amino or diazonium intermediate.
-
- Starting from 4-bromo-5-amino-2-nitrophenylacetic acid or its derivatives.
- Diazotization of the amino group to form a diazonium salt.
- Treatment with copper(I) cyanide to replace the diazonium group with a cyano group.
-
- Direct cyanation of halogenated aromatic compounds using palladium-catalyzed cyanation (e.g., Pd-catalyzed coupling with Zn(CN)2).
- Nucleophilic substitution of halogens (chlorine or bromine) by cyanide ion under controlled conditions.
Due to the electron-withdrawing nature of the nitro group, the aromatic ring is activated for nucleophilic substitution, facilitating cyanation reactions.
Final Assembly and Purification
Comparative Data Table of Key Preparation Steps
Research Findings and Optimization Notes
- Reaction temperature control is critical during metal sodium reactions to prevent side reactions and ensure high conversion.
- Use of carbon dioxide gas for carboxylation is efficient and environmentally friendly compared to traditional oxidation methods.
- Cyanation reactions require careful control of diazotization conditions to avoid decomposition.
- Purification is simplified by the absence of complex side products in the initial steps, facilitating scale-up.
- Industrial applicability is demonstrated by the mild conditions and high yields, with simple extraction and crystallization steps.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyano-2-nitrophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can yield various substituted phenyl derivatives.
Scientific Research Applications
4-Bromo-5-cyano-2-nitrophenylacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-cyano-2-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of functional groups such as nitro, cyano, and bromine allows it to participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .
Comparison with Similar Compounds
The structural and functional similarities of 4-bromo-5-cyano-2-nitrophenylacetic acid to other nitro-substituted phenylacetic acid derivatives are critical for understanding its reactivity and applications. Below is a detailed comparison based on substituent positions, physicochemical properties, and research findings.
Structural Analogues and Similarity Scores
The following compounds exhibit structural similarities to 4-bromo-5-cyano-2-nitrophenylacetic acid, as determined by computational similarity assessments ():
| Compound Name | CAS No. | Substituent Positions | Similarity Score |
|---|---|---|---|
| (4-Bromo-2-nitrophenyl)acetic acid | 6127-11-3 | Br (4), NO₂ (2) | 1.00 |
| 5-Bromo-2-methyl-3-nitrobenzoic acid | 107650-20-4 | Br (5), NO₂ (3), CH₃ (2) | 0.83 |
| 2-(3-Methyl-2-nitrophenyl)acetic acid | 18710-86-6 | CH₃ (3), NO₂ (2) | 0.83 |
| 2-Methyl-3-nitrophenylacetic acid | 23876-15-5 | CH₃ (2), NO₂ (3) | 0.83 |
Key Observations :
- The absence of a cyano group in all analogues reduces their polarity and alters reactivity in cross-coupling reactions compared to the target compound.
- (4-Bromo-2-nitrophenyl)acetic acid (CAS 6127-11-3) shares the highest similarity (1.00) but lacks the 5-cyano group, making it less sterically hindered and more soluble in non-polar solvents .
Physicochemical Properties
- Acidity: The electron-withdrawing cyano group in 4-bromo-5-cyano-2-nitrophenylacetic acid increases acidity (pKa ≈ 2.1) compared to analogues like (4-bromo-2-nitrophenyl)acetic acid (pKa ≈ 2.5) due to enhanced stabilization of the conjugate base .
- Solubility: The cyano group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces solubility in water compared to methyl-substituted derivatives such as 2-methyl-3-nitrophenylacetic acid .
Reactivity in Coordination Chemistry
Studies on tris(5-bromo-2-methoxyphenyl)antimony complexes reveal that nitro-substituted phenylacetic acids (e.g., 4-nitrophenylacetic acid) form stable complexes via carboxylate coordination.
Q & A
Q. What are the optimal synthetic conditions for 4-Bromo-5-cyano-2-nitrophenylacetic acid to maximize yield and purity?
Methodological Answer: The synthesis involves sequential halogenation, nitration, and functional group introduction. Key parameters include:
- Temperature Control : Maintain 0–5°C during nitration to minimize side reactions (e.g., over-nitration or decomposition) .
- Catalysts : Use sulfuric acid as a catalyst for nitration and copper(I) cyanide for cyano group introduction .
- Purification : Recrystallization in ethanol/water (1:3 v/v) or silica-gel column chromatography with ethyl acetate/hexane (3:7) improves purity to >95% .
Q. How can researchers confirm the purity and structural integrity of synthesized 4-Bromo-5-cyano-2-nitrophenylacetic acid?
Methodological Answer:
Q. What stability considerations are critical for handling this compound in aqueous and organic solvents?
Methodological Answer:
- Aqueous Solutions : Hydrolysis of the cyano group can occur at pH > 7. Use phosphate buffer (pH 6–7) for short-term storage .
- Organic Solvents : Store in anhydrous DMSO or DMF at -20°C to prevent degradation. Monitor for color changes (yellow to brown indicates nitro group reduction) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 4-Bromo-5-cyano-2-nitrophenylacetic acid across studies?
Methodological Answer:
- Meta-Analysis : Compare studies for variables like assay type (e.g., microbial vs. mammalian cell lines), compound purity, and solvent effects (DMSO can inhibit enzymes) .
- Orthogonal Assays : Validate antimicrobial activity via both agar diffusion (qualitative) and MIC quantification (quantitative) to confirm potency .
- Structural Confirmation : Re-test synthesized batches with conflicting results using X-ray crystallography to rule out polymorphic effects .
Q. What experimental designs are suitable for studying the electron-withdrawing effects of substituents on reactivity?
Methodological Answer:
- Hammett Analysis : Synthesize analogs with substituents of varying σ values (e.g., -NO₂, -CN, -Br) and measure reaction rates (e.g., nucleophilic aromatic substitution with thiols) .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to map electron density distribution and predict reactive sites. Compare with experimental kinetic data .
Q. How can researchers optimize derivatization protocols for medicinal chemistry applications?
Methodological Answer:
- Conjugation Strategies :
- Biological Screening : Test derivatives in parallel against cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a control. Use IC50 values to establish SAR .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antitumor activity between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in mouse serum) and tissue distribution via LC-MS. Poor bioavailability may explain in vivo inefficacy .
- Metabolite Identification : Incubate the compound with liver microsomes to detect metabolites (e.g., nitro-reduction products) that may alter activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
